molecular formula C10H6BrF2NO2 B1416410 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid CAS No. 1805019-33-3

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid

Cat. No. B1416410
M. Wt: 290.06 g/mol
InChI Key: CUPQHRGOHKWDDU-UHFFFAOYSA-N
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Description

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid is a chemical compound with the following properties:



  • Empirical Formula : C<sub>10</sub>H<sub>6</sub>BrF<sub>2</sub>NO<sub>2</sub>

  • Molecular Weight : 290.06 g/mol

  • CAS Number : 1805019-33-3



Molecular Structure Analysis

The molecular structure of 5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid consists of a phenyl ring substituted with bromine, cyano, and difluoromethyl groups. The precise arrangement of atoms can be visualized using molecular modeling software.



Chemical Reactions Analysis

While specific reactions involving this compound are not extensively documented, it likely participates in typical organic reactions such as nucleophilic substitutions, acid-base reactions, and esterifications. Researchers should investigate its reactivity further.



Physical And Chemical Properties Analysis


  • Physical Properties :

    • Appearance : Solid

    • Melting Point : Not specified

    • Solubility : Solubility in various solvents should be investigated.



  • Chemical Properties :

    • Acidity/Basicity : Investigate its behavior in different pH conditions.

    • Stability : Assess its stability under various environmental factors.




Safety And Hazards

As with any chemical compound, safety precautions are essential:



  • Handling : Use appropriate protective equipment (gloves, goggles, lab coat).

  • Storage : Store in a cool, dry place away from incompatible materials.

  • Toxicity : Investigate its toxicity profile.

  • Environmental Impact : Consider its impact on the environment.


Future Directions

Researchers should focus on the following:



  • Synthetic Optimization : Develop efficient synthetic routes.

  • Biological Studies : Investigate its biological activity and potential applications.

  • Structural Modifications : Explore derivatives for improved properties.


Please note that this analysis is based on available information, and further research is necessary to fully understand the compound’s properties and potential applications12345.


properties

IUPAC Name

2-[5-bromo-2-cyano-3-(difluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrF2NO2/c11-6-1-5(2-9(15)16)8(4-14)7(3-6)10(12)13/h1,3,10H,2H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUPQHRGOHKWDDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CC(=O)O)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 2
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 3
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 4
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 5
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid
Reactant of Route 6
5-Bromo-2-cyano-3-(difluoromethyl)phenylacetic acid

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